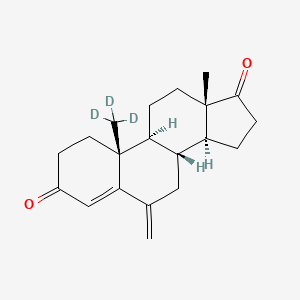
6-Methyleneandrost-4-ene-3,17-dione-19-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyleneandrost-4-ene-3,17-dione-19-d3 is a synthetic steroidal compound known for its role as an irreversible aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens, and inhibiting this enzyme can be crucial in treating estrogen-dependent conditions such as certain types of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyleneandrost-4-ene-3,17-dione-19-d3 involves multiple steps, starting from a suitable steroidal precursorThe reaction conditions typically involve the use of strong bases and deuterated reagents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
6-Methyleneandrost-4-ene-3,17-dione-19-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can produce alcohol derivatives .
Scientific Research Applications
6-Methyleneandrost-4-ene-3,17-dione-19-d3 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyleneandrost-4-ene-3,17-dione-19-d3 involves the irreversible inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly beneficial in treating estrogen-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Exemestane: Another irreversible aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: A non-steroidal aromatase inhibitor with a similar mechanism of action.
Letrozole: Another non-steroidal aromatase inhibitor used in similar therapeutic contexts.
Uniqueness
6-Methyleneandrost-4-ene-3,17-dione-19-d3 is unique due to its specific isotopic labeling with deuterium, which can provide insights into metabolic pathways and improve the pharmacokinetic properties of the compound .
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3 |
InChI Key |
KQRGETZTRARSMA-OAXLLPIKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12CCC(=O)C=C1C(=C)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















